(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex organic molecule featuring multiple functional groups, including a piperidine ring, an oxadiazole ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Formation of the Oxadiazole Ring: : The synthesis begins with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of a suitable nitrile oxide with an amidoxime under acidic conditions.
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Attachment to Piperidine: : The oxadiazole derivative is then reacted with a piperidine derivative. This step typically involves nucleophilic substitution reactions where the oxadiazole moiety is introduced to the piperidine ring.
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Formation of the Pyrazole Ring: : The final step involves the formation of the pyrazole ring. This can be done through the reaction of a suitable hydrazine derivative with a 1,3-diketone under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its structure suggests it could interact with various biological targets, making it useful in the study of enzyme inhibitors or receptor modulators.
Medicine
Medically, the compound could be explored for its potential therapeutic effects. Its unique structure may allow it to act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological pathways.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The oxadiazole and pyrazole rings could facilitate binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3-(1,2,4-Oxadiazol-5-yl)piperidine): Similar in structure but lacks the pyrazole ring.
(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine): Similar but with different substituents on the piperidine ring.
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanone: Contains the pyrazole ring but lacks the oxadiazole and piperidine components.
Uniqueness
The uniqueness of (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone lies in its combination of three distinct functional groups, which can confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-11-16(12(2)22(3)20-11)18(24)23-8-4-5-13(10-23)9-15-19-17(21-25-15)14-6-7-14/h13-14H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXTVTOHXRMIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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